

# HMMNI-d3: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: HMMNI-d3

Cat. No.: B135295

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## Introduction

**HMMNI-d3**, also known as Hydroxy Dimetridazole-d3, is the deuterium-labeled form of HMMNI (Hydroxy Dimetridazole). HMMNI is a principal metabolite of Dimetridazole, a nitroimidazole-class drug historically used as an antiprotozoal agent in veterinary medicine.[1] Due to concerns over the potential carcinogenicity and mutagenicity of nitroimidazole residues in food products, the use of these compounds in food-producing animals has been banned in many jurisdictions.[2] Consequently, sensitive analytical methods are required for the detection of their residues to ensure food safety.

**HMMNI-d3** serves as an invaluable tool in this context, primarily employed as an internal standard for the quantitative analysis of HMMNI and other nitroimidazole residues in various biological and food matrices, such as honey, eggs, and animal tissues, using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] Its stable isotope-labeled nature ensures high accuracy and precision in analytical measurements by compensating for matrix effects and variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **HMMNI-d3**, with a focus on its use in analytical methodologies.

## Chemical Structure and Properties

**HMMNI-d3** is structurally identical to HMMNI, with the three hydrogen atoms of the N-methyl group replaced by deuterium.

Chemical Name: [5-nitro-1-(trideuteriomethyl)imidazol-2-yl]methanol

## Physicochemical Properties

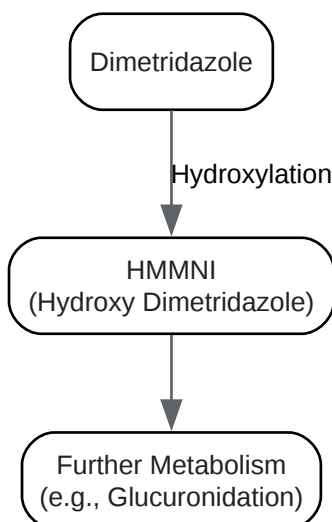
The following tables summarize the key physicochemical properties of **HMMNI-d3** and its non-deuterated analog, HMMNI.

Property	Value (HMMNI-d3)	Reference
CAS Number	1015855-78-3	[1]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> D <sub>3</sub> N <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	160.15 g/mol	[1]
Synonyms	Hydroxy Dimetridazole-d3, 2-Hydroxymethyl-1-methyl-d3-5-nitro-1H-imidazole	

Property	Value (HMMNI)	Reference
CAS Number	936-05-0	
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub>	
Molecular Weight	157.13 g/mol	
Appearance	Off-white to yellow solid	
Solubility	DMSO: 100 mg/mL (636.42 mM) (with sonication)	
Storage (Solid)	-20°C for 3 years, 4°C for 2 years	
Storage (in Solvent)	-80°C for 6 months, -20°C for 1 month	

## Metabolic Pathway of Dimetridazole to HMMNI

HMMNI is a major metabolite of Dimetridazole. The metabolic conversion primarily involves the hydroxylation of the methyl group at the 2-position of the imidazole ring. This biotransformation is a key consideration in the monitoring of Dimetridazole residues, as metabolites like HMMNI can persist in tissues.



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Metabolic conversion of Dimetridazole to HMMNI.

## Synthesis

While specific, detailed synthesis protocols for **HMMNI-d3** are proprietary to commercial suppliers, the general principle involves the use of a deuterated starting material. The synthesis of the non-deuterated HMMNI can be achieved through various organic synthesis routes. A plausible route for **HMMNI-d3** would involve the reaction of 2-hydroxymethyl-5-nitroimidazole with a deuterated methylating agent, such as iodomethane-d3 (CD<sub>3</sub>I), in the presence of a suitable base.

## Experimental Protocols

### Use of HMMNI-d3 as an Internal Standard in LC-MS/MS Analysis of Nitroimidazoles in Food Matrices

The following is a representative protocol for the determination of nitroimidazole residues in a food matrix (e.g., honey) using **HMMNI-d3** as an internal standard. This protocol is a composite based on common practices described in the literature and should be optimized for specific laboratory conditions and matrices.

Objective: To quantify the concentration of HMMNI and other nitroimidazoles in a food sample.

Materials:

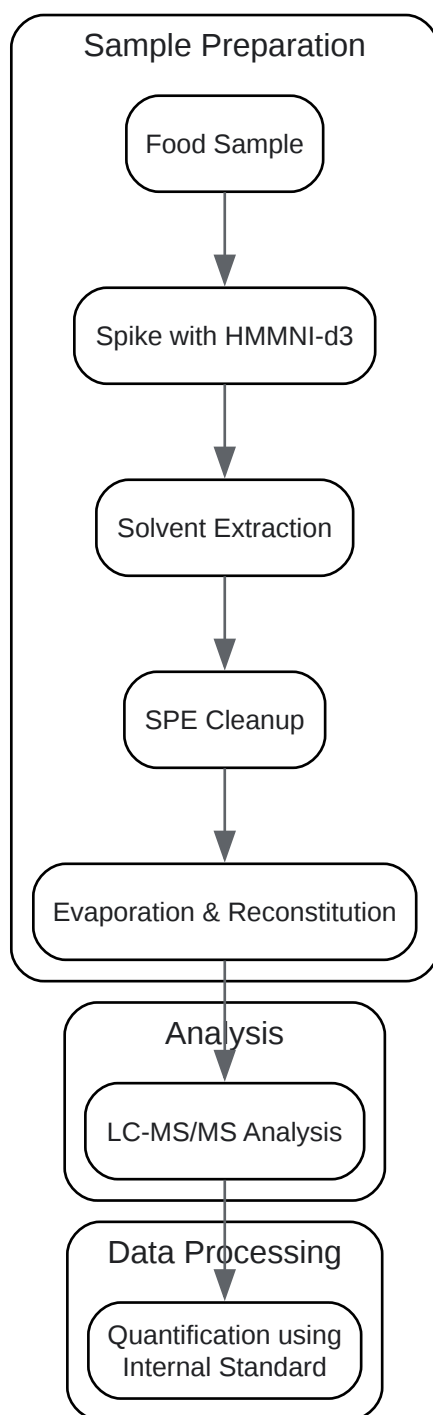
- **HMMNI-d3** internal standard stock solution (e.g., 1 µg/mL in methanol)
- Analytical standards for target nitroimidazoles
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric)
- Centrifuge and centrifuge tubes
- Vortex mixer
- Nitrogen evaporator

Procedure:

- Sample Preparation and Extraction:
  1. Weigh 1-5 g of the homogenized food sample into a centrifuge tube.
  2. Spike the sample with a known amount of **HMMNI-d3** internal standard solution (e.g., 50 µL of a 100 ng/mL solution).
  3. Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile).

4. Vortex vigorously for 1-2 minutes.
  5. Centrifuge at 4000 rpm for 10 minutes.
  6. Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
    1. Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
    2. Load the extracted supernatant onto the SPE cartridge.
    3. Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
    4. Elute the target analytes and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).
  - Concentration and Reconstitution:
    1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
    2. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
  - LC-MS/MS Analysis:
    - Liquid Chromatography (LC):
      - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
      - Mobile Phase A: 0.1% Formic acid in water.
      - Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
      - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10  $\mu$ L.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions for each target analyte and for **HMMNI-d3** must be determined and optimized. For **HMMNI-d3**, the precursor ion would be  $[M+H]^+$  at  $m/z$  161.1, and for HMMNI, it would be  $m/z$  158.1. Product ions would be specific fragments generated upon collision-induced dissociation.
- Quantification:
  - A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (**HMMNI-d3**) against the concentration of the analyte standards.
  - The concentration of the analyte in the sample is determined from this calibration curve.



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